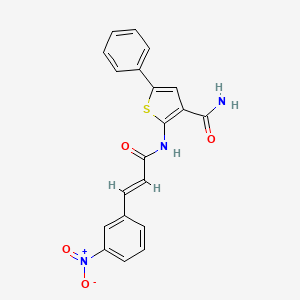
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, also known by its CAS Number 4141-14-4, is a chemical compound with a molecular weight of 162.23 . It is typically stored at room temperature and has a liquid physical form .
Molecular Structure Analysis
The InChI code for 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Wissenschaftliche Forschungsanwendungen
Synthetic Aspects and Biological Activities
1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound of interest within the benzodiazepine class, which includes molecules with diverse biological activities such as anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Benzodiazepines, characterized by their seven-membered heterocyclic structure containing two nitrogen atoms at various positions, are pivotal in pharmaceutical and medicinal chemistry due to their significant biological activities. Over the past few decades, extensive research has led to the development of broad, valuable, and significant approaches for their synthesis, with 1,4- and 1,5-benzodiazepines demonstrating far-reaching roles in biological activities. The systematic synthetic strategies of these compounds, utilizing o-phenylenediamine as a precursor, have been explored extensively, highlighting their importance in the synthesis of biologically active moieties (Sunita Teli et al., 2023).
Pharmacological and Synthetic Profiles
The pharmacological profiles of benzodiazepines, including 1,5-benzothiazepines, reveal their utility across various therapeutic domains. These compounds exhibit diverse biological activities, such as tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The review on benzothiazepines underscores the structural-activity relationships of potent compounds and the broad range of synthetic methods for their preparation, indicating their significance in drug research and potential for developing new therapeutic agents with enhanced efficacy and safety profiles (N. Dighe et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is likely the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor-ionophore complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a GABA modulator . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound likely increases the opening frequency of GABA-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This interaction leads to an increase in the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and inhibition of neuronal firing .
Pharmacokinetics
Similar compounds like diazepam have been studied extensively . These studies suggest that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of the compound’s action is the inhibition of neuronal firing . This can lead to a decrease in anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .
Biochemische Analyse
Cellular Effects
It is known that the compound can influence cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9-5-3-2-4-8(9)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNDWUIMKDXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNCC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)



![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)




![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)
